N1,N1,N4,N4-TETRAKIS(CYANOMETHYL)BENZENE-1,4-DICARBOXAMIDE
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Overview
Description
N1,N1,N4,N4-TETRAKIS(CYANOMETHYL)BENZENE-1,4-DICARBOXAMIDE is an organic compound with a complex structure It is characterized by the presence of multiple cyanomethyl groups attached to a benzene ring, which is further substituted with carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N4,N4-TETRAKIS(CYANOMETHYL)BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of benzene-1,4-dicarboxylic acid with cyanomethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N1,N1,N4,N4-TETRAKIS(CYANOMETHYL)BENZENE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyanomethyl groups to other functional groups, such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Scientific Research Applications
N1,N1,N4,N4-TETRAKIS(CYANOMETHYL)BENZENE-1,4-DICARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of N1,N1,N4,N4-TETRAKIS(CYANOMETHYL)BENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N1,N1,N4,N4-TETRAKIS(4-NITROPHENYL)BENZENE-1,4-DIAMINE: Similar in structure but with nitrophenyl groups instead of cyanomethyl groups.
N1,N1,N4,N4-TETRAKIS(4-PYRIDINYL)BENZENE-1,4-DIAMINE: Contains pyridinyl groups, offering different chemical properties and reactivity.
Uniqueness
N1,N1,N4,N4-TETRAKIS(CYANOMETHYL)BENZENE-1,4-DICARBOXAMIDE is unique due to its specific substitution pattern and the presence of cyanomethyl groups. This gives it distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
1-N,1-N,4-N,4-N-tetrakis(cyanomethyl)benzene-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O2/c17-5-9-21(10-6-18)15(23)13-1-2-14(4-3-13)16(24)22(11-7-19)12-8-20/h1-4H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYIGLYTOKEZDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N(CC#N)CC#N)C(=O)N(CC#N)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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